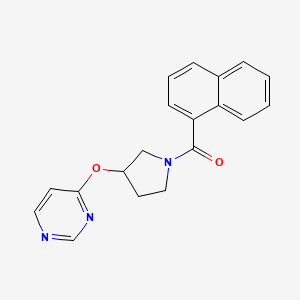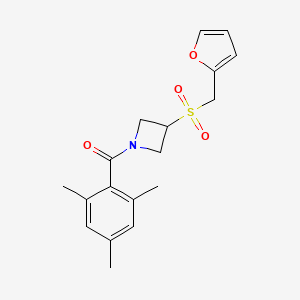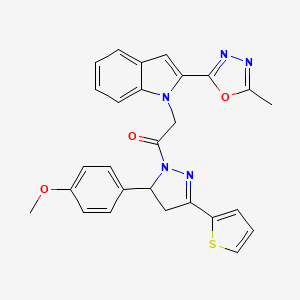
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H22F3N3O2S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Modification and Miscibility
Research on modifying poly(styrene-stat-acrylonitrile) (SAN) to promote polymer blend miscibility through interactions between different chemical groups highlights the potential for chemical compounds with acrylonitrile units to enhance material properties. The study demonstrated how the introduction of specific moieties can create complementary pairs of donor-acceptor-donor (DAD) and acceptor-donor-acceptor (ADA) triple hydrogen bonding sites, leading to miscible, one-phase polymer blends. This indicates a possible application of our compound in developing new polymer blends with improved characteristics (Cowie & Cocton, 1999).
Pharmaceutical Research
A novel antidepressant, Lu AA21004, showcases the metabolic pathways and enzyme interactions of compounds containing piperazine and sulfonyl groups. The study elucidates how such compounds are metabolized in human liver microsomes and the role of various cytochrome P450 enzymes in their oxidative metabolism. This research points to the importance of understanding the metabolic profiles of similar compounds for their development and optimization as therapeutic agents (Hvenegaard et al., 2012).
Chemical Synthesis and Reactivity
The chemical reactivity of acrylonitrile and sulfonyl-containing compounds in synthesizing new materials or molecules is a significant area of research. For instance, the study on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as equivalents of acetylenes in reactions with diphenyldiazomethane explores innovative pathways in organic synthesis. This research could inform the synthesis strategies of related compounds for various applications, including pharmaceuticals, agrochemicals, and organic materials (Vasin et al., 2015).
Biological Screening
The antibacterial, antifungal, and anthelmintic screening of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) indicates the potential biological activity of similar compounds. The ability to bind to target proteins and show significant biological activity suggests possible applications in developing new antimicrobial and anthelmintic agents (Khan et al., 2019).
Eigenschaften
IUPAC Name |
(E)-2-(3,4-dimethylphenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2S/c1-16-6-7-20(12-17(16)2)31(29,30)21(14-26)15-27-8-10-28(11-9-27)19-5-3-4-18(13-19)22(23,24)25/h3-7,12-13,15H,8-11H2,1-2H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJWXCBLDNXUCK-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)


![N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)
